molecular formula C21H19N3O4 B12009563 N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide

N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide

Cat. No.: B12009563
M. Wt: 377.4 g/mol
InChI Key: FJVRDIFTMHZLDR-LPYMAVHISA-N
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Description

N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a dimethoxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide typically involves the condensation of 2,3-dimethoxybenzaldehyde with naphthalen-1-ylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then treated with oxalyl chloride to form the final oxamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(1,3-thiazol-2-yl)oxamide
  • **N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-3,5-dihydroxybenzamide
  • **N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]nonanamide

Uniqueness

N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide stands out due to its unique combination of a naphthalene ring and a dimethoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide

InChI

InChI=1S/C21H19N3O4/c1-27-18-12-6-9-15(19(18)28-2)13-22-24-21(26)20(25)23-17-11-5-8-14-7-3-4-10-16(14)17/h3-13H,1-2H3,(H,23,25)(H,24,26)/b22-13+

InChI Key

FJVRDIFTMHZLDR-LPYMAVHISA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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